GDP-fucose

Description

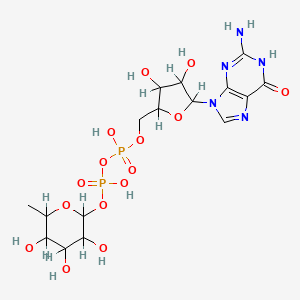

Structure

2D Structure

Properties

Molecular Formula |

C16H25N5O15P2 |

|---|---|

Molecular Weight |

589.3 g/mol |

IUPAC Name |

[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate |

InChI |

InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27) |

InChI Key |

LQEBEXMHBLQMDB-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

what is the role of GDP-fucose in fucosylation

An In-Depth Guide to the Role of GDP-Fucose in Fucosylation for Researchers and Drug Development Professionals

Executive Summary

Fucosylation, the enzymatic addition of a fucose sugar to glycans and proteins, is a critical post-translational modification that profoundly influences a vast array of biological processes, including cell-cell recognition, signal transduction, and immune responses.[1] The central molecule enabling this process is Guanosine Diphosphate-fucose (this compound), which serves as the sole activated fucose donor for all fucosyltransferase enzymes. Consequently, the regulation of this compound availability—through its biosynthesis, transport, and consumption—is a pivotal control point for cellular fucosylation levels. Aberrant fucosylation is a hallmark of numerous pathological states, including cancer and inflammatory diseases, making the enzymes and transporters of the this compound pathways compelling targets for therapeutic intervention and biomarker discovery.[2][3] This technical guide provides a comprehensive overview of the role of this compound in fucosylation, detailing its biosynthesis and transport pathways, the mechanism of its utilization by fucosyltransferases, and key experimental protocols for its study.

The Biosynthesis of this compound: De Novo and Salvage Pathways

In mammalian cells, the cytosolic pool of this compound is maintained by two distinct biosynthetic routes: the de novo pathway and the salvage pathway.[4]

The De Novo Pathway

The de novo pathway is the primary source of this compound, estimated to generate approximately 90% of the total cellular pool under normal conditions.[5][6] This pathway converts GDP-mannose, derived from glucose or mannose, into this compound through a series of enzymatic reactions.[7]

-

Step 1: Conversion of GDP-mannose. The process is initiated by the enzyme GDP-mannose 4,6-dehydratase (GMDS), which catalyzes the conversion of GDP-mannose to the intermediate GDP-4-keto-6-deoxymannose.[8][9]

-

Step 2: Epimerization and Reduction. The second and final step is catalyzed by the bifunctional enzyme GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (TSTA3, also known as FX protein).[8] This enzyme first epimerizes the intermediate and then reduces it in an NADPH-dependent manner to yield the final product, GDP-L-fucose.[7][9]

The Salvage Pathway

The salvage pathway provides a secondary route for this compound synthesis, utilizing free L-fucose obtained from exogenous sources (e.g., diet) or from the lysosomal degradation of endogenous glycoconjugates.[8][10] While contributing only about 10% of the total this compound pool, this pathway can become the predominant source when cells are supplemented with external fucose.[5][11]

-

Step 1: Phosphorylation. Free L-fucose is first phosphorylated by fucokinase (FCSK) to produce fucose-1-phosphate.[8]

-

Step 2: this compound Synthesis. this compound pyrophosphorylase (FPGT) then catalyzes the reaction between fucose-1-phosphate and GTP to form this compound.[8]

Interestingly, recent studies suggest a dynamic interplay between these two pathways, where the disruption of one can lead to compensatory changes in the other.[8]

Intracellular Transport of this compound

Fucosylation occurs within the lumen of the Golgi apparatus and the endoplasmic reticulum (ER).[12] Since this compound is synthesized in the cytosol, it must be actively transported across the membranes of these organelles to become accessible to fucosyltransferases.[12][13]

-

Golgi Transport : The primary transporter of this compound into the Golgi lumen is the solute carrier family 35 member C1 (SLC35C1).[13][14] This protein functions as an antiporter, exchanging luminal GMP for cytosolic this compound.[13] Mutations in the SLC35C1 gene are the cause of Leukocyte Adhesion Deficiency type II (LAD-II), a congenital disorder of glycosylation characterized by a near-complete absence of fucosylated glycans.[6]

-

ER Transport : O-fucosylation, catalyzed by POFUTs, occurs in the ER.[13] In mammals, the mechanism for this compound transport into the ER is less clear than for the Golgi. While a dedicated ER-localized this compound transporter has been identified in Drosophila (Efr), a direct human ortholog with the same function has not been confirmed.[6][12] It is hypothesized that this compound may enter the ER via an unknown transporter or potentially through retrograde transport from the Golgi.[12]

Utilization by Fucosyltransferases (FUTs)

Fucosyltransferases are the enzymes that catalyze the transfer of fucose from this compound to a specific acceptor molecule, which can be a glycoprotein, glycolipid, or oligosaccharide.[7][15] The reaction proceeds via a mechanism where the glycosidic bond of this compound is cleaved, followed by a nucleophilic attack from the hydroxyl group of the acceptor substrate.[16]

There are 13 identified FUTs in mammals, which are categorized based on the linkage they create and their subcellular localization:[7]

-

Golgi-resident FUTs (FUT1-11): These are type II transmembrane proteins responsible for adding terminal fucose residues to N- and O-glycans and glycolipids.[6] This includes the creation of important structures like the H and Lewis blood group antigens.[15] FUT8 is uniquely responsible for core fucosylation, adding fucose in an α1,6-linkage to the innermost GlcNAc of N-glycans.[17][18]

-

ER-resident FUTs (POFUTs): Protein O-fucosyltransferases (POFUT1 and POFUT2) are located in the ER and transfer fucose directly to serine or threonine residues within specific consensus sequences on proteins like Notch receptors.[7][13]

Quantitative Data

The concentration of intracellular this compound and the kinetic properties of the enzymes that produce and consume it are critical parameters for understanding and modeling fucosylation pathways.

Table 1: Intracellular this compound Concentrations in HEK293T Cells Data synthesized from multiple sources demonstrate how genetic knockout and fucose supplementation affect this compound levels.[19][20][21]

| Cell Line | Condition | Intracellular this compound (µM) |

| Wild-Type | Standard Media | ~25 - 50 |

| Wild-Type | + 1 mM Fucose | ~50 - 100 |

| GMDS KO | Standard Media | ~0 - 5 |

| GMDS KO | + 1 mM Fucose | ~150 - 200 |

| TSTA3 KO | Standard Media | ~0 - 5 |

| TSTA3 KO | + 1 mM Fucose | > 1000 (up to 2.0 mM reported) |

| SLC35C1 KO | Standard Media | ~25 - 50 (cytosolic pool unaffected) |

| SLC35C1 KO | + 1 mM Fucose | ~200 - 300 |

Table 2: Representative Kinetic Parameters for Fucosyltransferases Data are illustrative and can vary based on the specific enzyme, acceptor substrate, and assay conditions.[16][22]

| Enzyme | Donor Substrate | Acceptor Substrate | Km for this compound (µM) |

| Human FucT V | This compound | Sialyl-LacNAc | 4.2 (Ki for inhibitor) |

| FucT VI | This compound | N-acetyllactosamine | ~10 - 50 |

| FUT8 | This compound | Asialo-agalacto-biantennary N-glycan | ~5 - 20 |

| POFUT1 | This compound | Notch EGF repeat | ~1 - 10 |

Key Experimental Protocols

Analyzing the role of this compound requires robust methodologies to quantify its concentration, measure enzyme activities, and detect the resulting fucosylated products.

Protocol: Quantification of Intracellular this compound by HPLC

This protocol allows for the direct measurement of this compound levels from cell lysates.[19]

-

Cell Culture and Harvest: Culture cells (e.g., 1-5 x 106 cells) under desired experimental conditions. Harvest by trypsinization, wash with ice-cold PBS, and pellet by centrifugation.

-

Nucleotide Sugar Extraction: Resuspend the cell pellet in 200 µL of ice-cold 70% ethanol. Lyse cells by sonication or vigorous vortexing.

-

Clarification: Centrifuge the lysate at 20,000 x g for 10 min at 4°C to pellet cell debris.

-

Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.

-

HPLC Analysis: Reconstitute the dried extract in 50 µL of HPLC mobile phase (e.g., 20 mM ammonium (B1175870) acetate (B1210297) buffer, pH 4.0). Analyze 10 µL by high-pressure liquid chromatography (HPLC) on a suitable column (e.g., C18 reverse-phase).

-

Detection and Quantification: Monitor absorbance at 254 nm. Calculate the concentration by comparing the peak area of this compound to a standard curve generated with known concentrations of a this compound standard.

Protocol: Fucosyltransferase Activity Assay (HPLC-Based)

This method directly measures the formation of a fucosylated product.[22][23]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Divalent Cation (e.g., 10 mM MnCl2)

-

Donor Substrate: this compound (e.g., 75 µM)

-

Acceptor Substrate: A suitable acceptor, often fluorescently labeled for detection (e.g., 0.5 mM pyridylaminated N-acetyllactosamine)

-

Enzyme Source: Purified fucosyltransferase or cell lysate (e.g., 5-10 µg total protein)

-

-

Initiate Reaction: Add the enzyme source to the reaction mixture to start the reaction.

-

Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., ice-cold ethanol) or by boiling.

-

HPLC Analysis: Centrifuge to pellet precipitated protein. Analyze the supernatant by HPLC to separate the fucosylated product from the unreacted acceptor substrate.

-

Quantification: Monitor the appropriate signal (e.g., fluorescence). Calculate enzyme activity based on the amount of product formed over time, determined from the product peak area.

Protocol: Detection of Fucosylation by Lectin Blotting

Lectin blotting is analogous to Western blotting and uses fucose-binding lectins to detect fucosylated glycoproteins.[24][25][26]

-

Protein Separation: Separate glycoproteins from a cell or tissue lysate (20-50 µg) by SDS-PAGE.

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Lectin Incubation: Incubate the membrane with a biotinylated fucose-specific lectin (e.g., Aleuria aurantia (B1595364) lectin (AAL) for general fucose, or Streptomyces rapamycinicus lectin (SL2-1) for core fucose) diluted in blocking buffer (e.g., 1 µg/mL) for 1-2 hours.[25][26]

-

Washing: Wash the membrane extensively with washing buffer (e.g., TBST) to remove unbound lectin.

-

Detection: Incubate the membrane with streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) for 1 hour.

-

Final Washes and Visualization: Wash the membrane again with TBST. Add a chemiluminescent HRP substrate and visualize the signal using an imaging system.

Conclusion and Implications for Drug Development

This compound stands as the indispensable substrate for all fucosylation reactions, placing its metabolic and transport pathways at the core of cellular glycan engineering. The synthesis of this compound via the interconnected de novo and salvage pathways, followed by its transport into the Golgi and ER, represents a series of tightly regulated steps that ultimately dictate the fucosylation status of the cell. Dysregulation at any of these points can lead to the aberrant fucosylation patterns associated with diseases like cancer, driving tumor progression and metastasis.[1][10]

For drug development professionals, these pathways offer a rich landscape of potential therapeutic targets.[2] Inhibitors of key enzymes like GMDS or TSTA3 in the de novo pathway, or transporters like SLC35C1, could be developed to modulate fucosylation in cancer cells, potentially reducing their malignancy or restoring immune sensitivity.[27] Furthermore, understanding these core mechanisms is essential for the bio-engineering of therapeutic glycoproteins, such as monoclonal antibodies, where the absence of core fucosylation (afucosylation) is known to dramatically enhance antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for cancer immunotherapy.[28] Continued research into the intricate regulation of this compound metabolism will undoubtedly unlock new strategies for diagnosing and treating a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. bioengineer.org [bioengineer.org]

- 3. news-medical.net [news-medical.net]

- 4. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interplay between de novo and salvage pathways of this compound synthesis | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. grtc.ucsd.edu [grtc.ucsd.edu]

- 12. Two Pathways for Importing this compound into the Endoplasmic Reticulum Lumen Function Redundantly in the O-Fucosylation of Notch in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo evidence for this compound transport in the absence of transporter SLC35C1 and putative transporter SLC35C2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound transporter SLC35C1: a potential regulatory role in cytosolic this compound and fucosylated glycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fucosyltransferase - Wikipedia [en.wikipedia.org]

- 16. Mechanism of human alpha-1,3-fucosyltransferase V: glycosidic cleavage occurs prior to nucleophilic attack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Roles of core fucosylation modification in immune system and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Interplay between de novo and salvage pathways of this compound synthesis | PLOS One [journals.plos.org]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Profiling of core fucosylated N-glycans using a novel bacterial lectin that specifically recognizes α1,6 fucosylated chitobiose - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The GDP-Fucose Salvage Pathway: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the covalent attachment of fucose to glycans, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The availability of the fucose donor, GDP-fucose, is a key determinant in the extent and nature of fucosylation. In mammalian cells, this compound is synthesized through two distinct routes: the primary de novo pathway, which converts GDP-mannose to this compound, and the salvage pathway, which recycles free fucose. The salvage pathway, once considered a minor contributor, is now recognized as a crucial player in maintaining cellular this compound homeostasis and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and core components of the this compound salvage pathway, with a focus on the key enzymes, experimental methodologies used for its characterization, and quantitative data illustrating its function.

The salvage pathway offers a metabolic shortcut for the synthesis of this compound from extracellular fucose or fucose liberated from the lysosomal degradation of glycoconjugates. This pathway is catalyzed by two key enzymes: fucokinase (FCSK) and this compound pyrophosphorylase (FPGT), also known as fucose-1-phosphate guanylyltransferase. FCSK first phosphorylates L-fucose to produce L-fucose-1-phosphate, which is then converted to this compound by FPGT in a reaction that utilizes GTP. The discovery and characterization of this pathway have been greatly advanced by modern molecular biology techniques, particularly the use of CRISPR/Cas9 gene editing to create specific enzyme knockouts, allowing for a detailed investigation of the pathway's contribution to the total this compound pool and its interplay with the de novo pathway.

Core Signaling and Metabolic Pathways

The this compound salvage pathway operates in concert with the de novo synthesis pathway to supply the cell with the necessary substrate for fucosylation. The following diagrams illustrate the core metabolic pathways and the experimental logic used to dissect them.

Data Presentation

The following tables summarize quantitative data from key experiments that have elucidated the function of the this compound salvage pathway. The data are primarily derived from studies utilizing CRISPR/Cas9-mediated knockout of key enzymes in the HEK293T cell line.

Table 1: Intracellular this compound Concentrations in Wild-Type and Knockout HEK293T Cells [1]

| Cell Line | Condition | Intracellular this compound (μM) |

| Wild-Type | Unsupplemented | ~16 |

| + 5 mM L-Fucose (24h) | ~500 | |

| FCSK-KO | Unsupplemented | ~12 |

| + 5 mM L-Fucose (24h) | ~12 | |

| GMDS-KO | Unsupplemented | ~3 |

| + 5 mM L-Fucose (24h) | ~500 | |

| TSTA3-KO | Unsupplemented | 0 |

| + 5 mM L-Fucose (24h) | ~2400 |

Data are approximate values based on published findings and are intended for comparative purposes.

Table 2: Relative Protein Levels of Salvage Pathway Enzymes in De Novo Pathway Knockouts [1]

| Cell Line | Condition | Relative FPGT Protein Level | Relative FCSK Protein Level |

| Wild-Type | Unsupplemented | 1.0 | 1.0 |

| GMDS-KO | Unsupplemented | Unchanged | Unchanged |

| TSTA3-KO | Unsupplemented | Unchanged | Elevated |

Relative protein levels are compared to wild-type cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization for specific experimental systems.

Protocol 1: Quantification of Intracellular this compound by HPLC[2]

1. Cell Culture and Harvesting:

-

Culture HEK293T cells (or other cell lines of interest) in complete DMEM supplemented with 10% FBS to ~80-90% confluency.

-

For fucose supplementation experiments, add L-fucose to the culture medium at the desired concentration (e.g., 5 mM) and incubate for the specified time (e.g., 24 hours).

-

Harvest cells by scraping, wash twice with ice-cold PBS, and count the cells.

-

Pellet the cells by centrifugation and store the cell pellets at -80°C until further processing.

2. Extraction of Nucleotide Sugars:

-

Resuspend the frozen cell pellet in a known volume of ice-cold 75% ethanol.

-

Sonicate the suspension on ice to lyse the cells.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the nucleotide sugars.

-

Dry the supernatant using a vacuum concentrator.

3. HPLC Analysis:

-

Reconstitute the dried extract in a known volume of mobile phase A.

-

Inject the sample onto a reverse-phase C18 HPLC column.

-

Use a gradient elution with a mobile phase consisting of:

-

Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 6.0, with 8 mM tetrabutylammonium (B224687) hydrogen sulfate.

-

Mobile Phase B: 70% Mobile Phase A, 30% acetonitrile.

-

-

Monitor the eluate at 254 nm.

-

Quantify the this compound peak by comparing its area to a standard curve generated with known concentrations of this compound.

Protocol 2: Fucokinase (FCSK) Activity Assay

This protocol is a representative method and may require optimization.

1. Preparation of Cell Lysate:

-

Harvest cells as described in Protocol 1.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

2. Kinase Reaction:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

10 mM MgCl₂

-

5 mM ATP

-

1 mM [¹⁴C]-L-fucose (or a non-radioactive fucose with subsequent detection of fucose-1-phosphate)

-

Cell lysate (containing fucokinase)

-

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA to a final concentration of 20 mM or by heat inactivation.

3. Detection of Fucose-1-Phosphate:

-

Separate the reaction products by thin-layer chromatography (TLC) on a cellulose (B213188) plate using an appropriate solvent system.

-

Alternatively, use an ion-exchange chromatography method to separate fucose-1-phosphate from fucose.

-

Quantify the amount of [¹⁴C]-L-fucose-1-phosphate formed using a phosphorimager or by liquid scintillation counting.

-

Calculate the specific activity of fucokinase (e.g., in pmol/min/mg of protein).

Protocol 3: this compound Pyrophosphorylase (FPGT) Activity Assay

This protocol is a representative method and may require optimization.

1. Preparation of Cell Lysate:

-

Prepare cell lysate as described in Protocol 2.

2. Pyrophosphorylase Reaction:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

10 mM MgCl₂

-

1 mM GTP

-

0.5 mM L-fucose-1-phosphate

-

Cell lysate (containing FPGT)

-

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA to a final concentration of 20 mM or by heat inactivation.

3. Detection of this compound:

-

The formation of this compound can be monitored by coupling the reaction to a GDP detection assay, such as the GDP-Glo™ Glycosyltransferase Assay, which measures the amount of GDP produced (in the reverse reaction) or by directly quantifying this compound using the HPLC method described in Protocol 1.

-

Calculate the specific activity of FPGT (e.g., in pmol/min/mg of protein).

Mandatory Visualization

The following diagrams provide a visual representation of the logical relationships in the experimental design and the core salvage pathway.

References

The Pivotal Role of GDP-Fucose in Orchestrating Cell Signaling: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans, is a critical post-translational modification that profoundly influences a multitude of cellular processes, including cell-cell recognition, adhesion, and signal transduction. The availability of the activated fucose donor, guanosine (B1672433) diphosphate (B83284) (GDP)-fucose, is a key determinant of the extent and nature of fucosylation. This technical guide provides an in-depth exploration of the function of GDP-fucose in cell signaling, with a focus on its biosynthesis, its role in modifying key signaling molecules, and the experimental methodologies used to investigate these processes. We delve into the intricate involvement of fucosylation in regulating critical signaling pathways such as Notch, Receptor Tyrosine Kinases (RTKs), and integrins, highlighting the quantitative impact of this modification on cellular responses. Detailed experimental protocols and visual workflows are provided to equip researchers with the necessary tools to dissect the complexities of this compound-mediated signaling in their own research endeavors.

Introduction: The Significance of Fucosylation in Cellular Communication

Glycosylation is a fundamental post-translational modification that dramatically expands the functional capacity of proteins. Among the various monosaccharides incorporated into glycans, L-fucose plays a particularly crucial role in mediating and modulating cell signaling events. The transfer of fucose to glycan chains is catalyzed by a family of enzymes known as fucosyltransferases, which utilize this compound as the sole fucose donor.[1] The resulting fucosylated glycans on the cell surface and extracellular matrix act as recognition sites for other cells and molecules, thereby influencing a wide array of biological phenomena, from development and immune responses to cancer progression.[2]

Aberrant fucosylation has been implicated in numerous diseases, making the enzymes involved in this compound biosynthesis and fucosylation attractive targets for therapeutic intervention. A thorough understanding of the molecular mechanisms by which this compound and fucosylation regulate cell signaling is therefore paramount for the development of novel diagnostic and therapeutic strategies.

Biosynthesis of this compound: The Fuel for Fucosylation

Mammalian cells utilize two primary pathways to synthesize this compound: the de novo pathway and the salvage pathway.[1] The de novo pathway is the major source, estimated to contribute approximately 90% of the cellular this compound pool, while the salvage pathway provides a mechanism for recycling fucose from degraded glycoproteins and extracellular sources.[3][4]

The de novo pathway begins with GDP-mannose, which is converted to this compound through the sequential action of two enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX).[5] The salvage pathway, on the other hand, utilizes free L-fucose, which is phosphorylated by fucose kinase (FUK) to fucose-1-phosphate, followed by the conversion to this compound by this compound pyrophosphorylase (GFPP).

Quantitative Insights into this compound Metabolism

The intracellular concentration of this compound is tightly regulated and can vary between cell types and under different physiological conditions. The interplay between the de novo and salvage pathways allows cells to maintain a sufficient supply of this critical substrate for fucosylation.

| Cell Line/Condition | Intracellular this compound Concentration (µM) | Fucosylation Level (%) | Reference |

| HEK293T (Wild-Type) | ~400 | ~80 | [3] |

| HEK293T (TSTA3 KO, unfed) | 0 | - | [3] |

| HEK293T (TSTA3 KO, +5mM Fucose) | ~2400 | - | [3] |

| HEK293T (GMDS KO, unfed) | ~3 | - | [3] |

| HEK293T (GMDS KO, +5mM Fucose) | ~500 | - | [3] |

| HepG2 (untreated) | - | - | [4][6] |

| HepG2 (+50µM Fucose) | No significant increase | - | [4][6] |

| Huh7 (untreated) | - | - | [4][6] |

| Huh7 (+50µM Fucose) | No significant increase | - | [4][6] |

| CHO (untreated) | - | - | [4][6] |

| CHO (+50µM Fucose) | No significant increase | - | [4][6] |

Table 1: Intracellular this compound Concentrations and Fucosylation Levels in Various Cell Lines. Note: "-" indicates data not provided in the cited source.

This compound in Action: Regulating Key Signaling Pathways

Notch Signaling: A Requirement for Fucosylation

The Notch signaling pathway is a highly conserved cell-cell communication system that governs cell fate decisions during development and in adult tissues. The function of the Notch receptor is critically dependent on O-fucosylation of its extracellular epidermal growth factor (EGF)-like repeats, a modification catalyzed by Protein O-fucosyltransferase 1 (POFUT1).[7][8] This initial O-fucose modification is essential for subsequent elongation by the Fringe family of glycosyltransferases, which add an N-acetylglucosamine (GlcNAc) to the fucose.[9] This elongation modulates the binding of Notch to its ligands, Delta and Jagged/Serrate, thereby fine-tuning the signaling outcome.[8][9]

Receptor Tyrosine Kinases (RTKs): Fine-Tuning Activity

Fucosylation of N-glycans on RTKs, such as the epidermal growth factor receptor (EGFR), has emerged as a critical regulator of their function. Core fucosylation, the addition of fucose to the innermost GlcNAc of N-glycans, can influence receptor dimerization, ligand binding, and downstream signaling cascades.[10] For example, alterations in EGFR fucosylation have been shown to affect its phosphorylation status and the activation of downstream pathways like the MAPK/ERK and PI3K/Akt pathways, ultimately impacting cell proliferation and sensitivity to targeted therapies.[11]

Integrin Signaling: Mediating Cell Adhesion and Migration

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a pivotal role in cell adhesion, migration, and signaling. The glycosylation of integrins, including fucosylation, is essential for their proper function. Studies have shown that core fucosylation of the α3β1 integrin is crucial for its-mediated cell migration and downstream signaling.[12] The absence of core fucosylation on α3β1 integrin leads to reduced cell migration and impaired intracellular signaling upon ligand binding.[12]

References

- 1. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unmasking Fucosylation: from Cell Adhesion to Immune System Regulation and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interplay between de novo and salvage pathways of this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Network quantification of EGFR signaling unveils potential for targeted combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism and transportation pathways of this compound that are required for the O-fucosylation of Notch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roles of Pofut1 and O-Fucose in Mammalian Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rescue of Notch signaling in cells incapable of GDP-l-fucose synthesis by gap junction transfer of GDP-l-fucose in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of N361 Glycosylation on Epidermal Growth Factor Receptor Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deletion of core fucosylation on alpha3beta1 integrin down-regulates its functions - PubMed [pubmed.ncbi.nlm.nih.gov]

The De Novo Synthesis Pathway of GDP-Fucose: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Route for Fucosylation

Guanosine diphosphate (B83284) (GDP)-fucose is an essential nucleotide sugar that serves as the activated fucose donor for fucosyltransferases in the glycosylation of a wide array of proteins and lipids. These fucosylated glycoconjugates are integral to a multitude of cellular processes, including cell adhesion, signaling, and immune responses. In mammalian cells, the de novo synthesis pathway is the primary source of GDP-fucose, accounting for approximately 90% of the cellular pool.[1][2][3][4] This guide provides a detailed technical overview of this critical pathway, tailored for researchers, scientists, and professionals in drug development.

The Core Pathway: A Two-Enzyme Cascade

The de novo synthesis of this compound is a cytosolic process that converts GDP-mannose into this compound through the sequential action of two key enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX, also known as TSTA3 in humans or WcaG in bacteria).[1][3][5]

Step 1: Dehydration of GDP-Mannose by GMD

The first committed step in the pathway is the conversion of GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose.[3] This reaction is catalyzed by GDP-mannose 4,6-dehydratase (GMD), a member of the short-chain dehydrogenase/reductase (SDR) family of proteins.[6] The mechanism involves the oxidation of the C4 hydroxyl group of the mannose residue, followed by a dehydration reaction to form a 4-keto-5,6-ene intermediate, which is then reduced at C6. This multi-step reaction is facilitated by a tightly bound NADP+ cofactor.[7]

Step 2: Epimerization and Reduction by FX (TSTA3)

The second and final stage of the pathway is carried out by the bifunctional enzyme GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX or TSTA3). This enzyme first catalyzes the epimerization of GDP-4-keto-6-deoxymannose at both the C3 and C5 positions. Following epimerization, the same enzyme utilizes NADPH as a cofactor to reduce the keto group at the C4 position, yielding the final product, GDP-L-fucose.[3] In some organisms, such as Arabidopsis thaliana, the interaction between GMD (MUR1) and FX (AtFX/GER1) has been shown to be important for the stability and activity of the GMD enzyme.[8][9][10]

Quantitative Data on the De Novo Pathway

The following tables summarize key quantitative data related to the enzymes and metabolites of the de novo this compound synthesis pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism/Cell Line | Substrate | Km (µM) | kcat (s-1) | Reference |

| GDP-mannose 4,6-dehydratase (GMD) | E. coli | GDP-mannose | 25 ± 3 | 1.5 ± 0.1 | [6] |

| GDP-mannose 4,6-dehydratase (GMD) | Human | GDP-mannose | 15 ± 2 | 0.8 ± 0.1 | [11] |

| GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX) | Human | GDP-4-keto-6-deoxymannose | 5.2 ± 0.6 | 0.3 ± 0.02 | [12] |

Table 2: Intracellular Concentrations of this compound

| Cell Line | Condition | This compound Concentration (µM) | Reference |

| Wild-type | Unsupplemented | ~400 | [1] |

| TSTA3KO | Unsupplemented | ~0 | [1] |

| TSTA3KO | 5 mM Fucose Supplementation (24h) | ~2400 | [1] |

| GMDSKO | Unsupplemented | ~3 | [1] |

| GMDSKO | 5 mM Fucose Supplementation (24h) | ~500 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the de novo this compound synthesis pathway. Below are outlines for key experimental protocols.

GDP-Mannose 4,6-Dehydratase (GMD) Activity Assay

This assay measures the conversion of GDP-mannose to GDP-4-keto-6-deoxymannose by monitoring the increase in absorbance at 340 nm due to the reduction of NADP+ to NADPH.

Materials:

-

Purified GMD enzyme

-

GDP-mannose (substrate)

-

NADP+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADP+, and GDP-mannose in a cuvette.

-

Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of the purified GMD enzyme.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).

GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX) Activity Assay

This assay measures the NADPH-dependent reduction of GDP-4-keto-6-deoxymannose to this compound by monitoring the decrease in absorbance at 340 nm.

Materials:

-

Purified FX enzyme

-

GDP-4-keto-6-deoxymannose (substrate)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the substrate GDP-4-keto-6-deoxymannose in a cuvette.

-

Equilibrate the mixture to the desired reaction temperature.

-

Initiate the reaction by adding a known amount of the purified FX enzyme.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity is calculated based on the rate of NADPH oxidation.

Quantification of Intracellular this compound by HPLC

High-performance liquid chromatography (HPLC) is a sensitive method for the quantification of intracellular nucleotide sugars.

Materials:

-

Cell culture of interest

-

Internal standard (e.g., UDP-arabinose)[13]

-

Reagents for cell lysis and extraction (e.g., perchloric acid or boiling ethanol)

-

HPLC system with an anion-exchange or reverse-phase column

-

This compound standard for calibration curve

Procedure:

-

Cell Lysis and Extraction:

-

Harvest a known number of cells.

-

Lyse the cells using a suitable method (e.g., sonication in the presence of perchloric acid).

-

Neutralize the extract and centrifuge to remove cell debris.

-

-

HPLC Analysis:

-

Inject the clarified extract onto the HPLC column.

-

Elute the nucleotide sugars using an appropriate gradient (e.g., a phosphate (B84403) buffer gradient for anion-exchange chromatography).

-

Detect the separated nucleotide sugars by UV absorbance at 254 nm.

-

-

Quantification:

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of this compound. The use of an internal standard can correct for variations in extraction efficiency and injection volume.[13]

-

Visualizing the Pathway and Workflows

Diagrams are essential for a clear understanding of complex biological processes and experimental designs.

Caption: The de novo synthesis pathway of this compound from GDP-mannose.

Caption: Experimental workflow for intracellular this compound quantification.

References

- 1. Interplay between de novo and salvage pathways of this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Interplay between de novo and salvage pathways of this compound synthesis | PLOS One [journals.plos.org]

- 6. Structural and kinetic analysis of Escherichia coli GDP-mannose 4,6 dehydratase provides insights into the enzyme's catalytic mechanism and regulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Interaction of GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase with GDP-mannose-4,6-dehydratase stabilizes the enzyme activity for formation of this compound from GDP-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. [PDF] Interaction of GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase with GDP-mannose-4,6-dehydratase stabilizes the enzyme activity for formation of this compound from GDP-mannose. | Semantic Scholar [semanticscholar.org]

- 11. Structural and enzymatic characterization of human recombinant GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GDP-4-keto-6-deoxy-D-mannose epimerase/reductase from Escherichia coli, a key enzyme in the biosynthesis of GDP-L-fucose, displays the structural characteristics of the RED protein homology superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Origin of cytoplasmic this compound determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Regulation of GDP-Fucose Biosynthesis: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the genetic regulation of GDP-L-fucose biosynthesis, a critical pathway for the fucosylation of glycoconjugates involved in numerous biological processes. We delve into the molecular intricacies of the de novo and salvage pathways, detailing the key enzymes and their genetic regulation. Furthermore, this guide presents quantitative data on pathway dynamics, detailed experimental protocols for investigating GDP-fucose metabolism, and visual representations of the core signaling and metabolic pathways. This document aims to serve as an in-depth resource for researchers in glycobiology, oncology, and immunology, as well as for professionals in drug development targeting fucosylation-dependent processes.

Introduction to this compound Biosynthesis

L-fucose is a deoxyhexose sugar that plays a pivotal role in a wide array of biological phenomena, including cell adhesion, signaling, and immune responses. The incorporation of fucose into glycans, a process termed fucosylation, is mediated by fucosyltransferases (FUTs) which utilize guanosine (B1672433) diphosphate (B83284) L-fucose (GDP-L-fucose) as the activated sugar donor. The intracellular concentration of this compound is tightly regulated and is a key determinant of cellular fucosylation capacity. In mammalian cells, this compound is synthesized through two distinct pathways: the predominant de novo pathway and a salvage pathway.[1]

The de novo pathway accounts for approximately 90% of the cellular this compound pool and synthesizes this compound from GDP-D-mannose.[2][3] This pathway involves two key enzymatic steps catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX, also known as TSTA3).[4] The salvage pathway, contributing the remaining ~10%, recycles free L-fucose, derived from extracellular sources or lysosomal degradation of glycoconjugates, to generate this compound.[1][2] This pathway is primarily mediated by fucokinase (FCSK) and GDP-L-fucose pyrophosphorylase (FPGT).

Dysregulation of this compound biosynthesis and the subsequent alterations in fucosylation are implicated in various pathological conditions, including cancer, inflammation, and developmental disorders. Therefore, a thorough understanding of the genetic and molecular mechanisms governing this pathway is crucial for the development of novel therapeutic strategies.

The Core Biosynthetic Pathways

The De Novo Pathway

The de novo synthesis of this compound from GDP-D-mannose is a two-step enzymatic process occurring in the cytoplasm.

-

Step 1: Dehydration of GDP-D-mannose. The first and rate-limiting step is catalyzed by GDP-mannose 4,6-dehydratase (GMD), encoded by the GMDS gene. GMD converts GDP-D-mannose to the unstable intermediate, GDP-4-keto-6-deoxy-D-mannose.[5] This reaction involves the oxidation of the hydroxyl group at C4 and subsequent dehydration.

-

Step 2: Epimerization and Reduction. The second step is carried out by the bifunctional enzyme GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase, also known as FX protein or TSTA3, encoded by the TSTA3 gene.[6][7] This enzyme first epimerizes the intermediate at C3 and C5, followed by an NADPH-dependent reduction of the keto group at C4 to yield the final product, GDP-L-fucose.[8]

De Novo Pathway of this compound Biosynthesis.

The Salvage Pathway

The salvage pathway provides an alternative route for this compound synthesis by utilizing free L-fucose.

-

Step 1: Phosphorylation of L-fucose. L-fucose is first phosphorylated by fucokinase (FCSK) to form L-fucose-1-phosphate.[9]

-

Step 2: this compound pyrophosphorylase activity. GDP-L-fucose pyrophosphorylase (FPGT) then catalyzes the reaction between L-fucose-1-phosphate and GTP to produce GDP-L-fucose and pyrophosphate.[9]

Salvage Pathway of this compound Biosynthesis.

Genetic and Allosteric Regulation

The biosynthesis of this compound is regulated at multiple levels to ensure a balanced supply for cellular fucosylation.

-

Feedback Inhibition: The de novo pathway is subject to feedback inhibition by the end product, GDP-L-fucose, which allosterically inhibits GMD.[3] This mechanism allows the cell to maintain homeostatic levels of this compound.

-

Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes and transporters is a key regulatory point. For instance, the expression of the this compound transporter (SLC35C1) is upregulated by the Transforming Growth Factor-β (TGF-β) signaling pathway.[10][11] This is mediated by the transcription factor Sp1, which binds to the promoter of the SLC35C1 gene.[10][11]

-

Interplay between Pathways: Recent studies have revealed a mutual regulation between the de novo and salvage pathways. For example, in cells lacking TSTA3, there is a significant increase in this compound production upon fucose supplementation, suggesting a compensatory upregulation of the salvage pathway.[2]

Role in Signaling Pathways

Fucosylation, and by extension this compound biosynthesis, is critically involved in modulating key signaling pathways.

-

Notch Signaling: The Notch receptor undergoes O-fucosylation, which is essential for its proper function.[12][13] This modification, catalyzed by protein O-fucosyltransferase 1 (POFUT1), is a prerequisite for the subsequent action of Fringe glycosyltransferases, which modulate Notch ligand specificity.[14][15] Defective O-fucosylation of Notch leads to impaired signaling and is associated with developmental defects and cancer.[6]

-

TGF-β Signaling: As mentioned, the TGF-β signaling pathway regulates the expression of the this compound transporter.[10][11] Furthermore, the TGF-β receptor itself is a fucosylated glycoprotein, suggesting a potential feedback loop where fucosylation can influence TGF-β signaling.

TGF-β Signaling Regulating this compound Transporter Expression.

Data Presentation

Enzyme Kinetic Parameters

| Enzyme | Organism/Cell Line | Substrate | Km (µM) | Reference |

| GDP-mannose 4,6-dehydratase (GMD) | Porcine thyroid | GDP-D-mannose | 3.3 | [16] |

| GDP-L-fucose synthase (GFS/TSTA3) | Human | GDP-4-keto-6-deoxy-D-mannose | ~27 | [8] |

Intracellular this compound Concentrations

| Cell Line | Condition | This compound (µM) | Reference |

| HEK293T (Wild-type) | Unsupplemented | ~3 | [2] |

| HEK293T (Wild-type) | + 5mM Fucose | ~500 | [2] |

| HEK293T (GMDS knockout) | Unsupplemented | ~3 | [2] |

| HEK293T (GMDS knockout) | + 5mM Fucose | ~500 | [2] |

| HEK293T (TSTA3 knockout) | Unsupplemented | 0 | [2] |

| HepG2, Huh7, CHO | Unsupplemented vs. + 50µM Fucose | No significant increase | [3] |

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the mRNA expression levels of genes involved in this compound biosynthesis.[4][9][17][18][19]

Workflow:

Quantitative Real-Time PCR (qPCR) Workflow.

Methodology:

-

RNA Isolation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA using a phenol-chloroform extraction method followed by isopropanol (B130326) precipitation.

-

Wash the RNA pellet with 75% ethanol (B145695) and resuspend in nuclease-free water.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

-

cDNA Synthesis:

-

In a sterile, nuclease-free tube, combine total RNA (1-2 µg), oligo(dT) or random hexamer primers, and nuclease-free water.

-

Incubate at 65°C for 5 minutes and then place on ice.

-

Add reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.

-

Incubate at 42-50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.

-

The resulting cDNA can be stored at -20°C.

-

-

qPCR Reaction Setup:

-

Prepare a master mix containing SYBR Green or TaqMan master mix, forward and reverse primers for the target gene (e.g., GMDS, TSTA3) and a reference gene (e.g., GAPDH, ACTB), and nuclease-free water.

-

Aliquot the master mix into qPCR plate wells.

-

Add diluted cDNA to the respective wells.

-

Include no-template controls (NTC) for each primer set.

-

-

Real-Time PCR Amplification:

-

Perform the qPCR reaction in a real-time PCR cycler with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Include a melt curve analysis at the end of the run for SYBR Green assays to verify product specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.

-

Western Blot for Protein Quantification

This protocol describes the detection and quantification of key enzymes in the this compound biosynthesis pathway.[20][21][22][23][24]

Workflow:

Western Blot Workflow.

Methodology:

-

Protein Extraction:

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein lysate).

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel.

-

Include a pre-stained protein ladder.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-GMD, anti-TSTA3) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection and Imaging:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to compare protein levels between samples.

-

CRISPR/Cas9-Mediated Gene Knockout

This protocol provides a general framework for generating knockout cell lines for genes in the this compound biosynthesis pathway.[1][7][25][26][27]

Workflow:

CRISPR/Cas9 Gene Knockout Workflow.

Methodology:

-

sgRNA Design and Cloning:

-

Design two or more single guide RNAs (sgRNAs) targeting an early exon of the gene of interest (e.g., GMDS, TSTA3) using online design tools.

-

Synthesize and anneal complementary oligonucleotides for each sgRNA.

-

Clone the annealed oligos into a Cas9-expressing vector (e.g., lentiCRISPRv2).

-

-

Transfection of Cells:

-

Transfect the sgRNA/Cas9 plasmid into the target cell line using a suitable transfection reagent (e.g., Lipofectamine) or electroporation.

-

For hard-to-transfect cells, lentiviral transduction can be employed.

-

-

Selection of Edited Cells:

-

If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), select for transfected cells by treating with the appropriate antibiotic.

-

Alternatively, if the vector expresses a fluorescent reporter, single-cell sort the fluorescent cells into 96-well plates to establish clonal populations.

-

-

Validation of Knockout:

-

Genomic DNA Analysis: Extract genomic DNA from individual clones. Amplify the targeted region by PCR and sequence the amplicons to identify insertions or deletions (indels). A T7 endonuclease I (T7E1) assay can also be used for initial screening.

-

mRNA Analysis: Perform qPCR to confirm the absence or significant reduction of the target gene's mRNA.

-

Protein Analysis: Perform Western blotting to confirm the absence of the target protein.

-

In Vitro Enzyme Activity Assay for the De Novo Pathway

This assay measures the conversion of GDP-mannose to this compound by GMD and TSTA3.[28][29][30]

Methodology:

-

Enzyme Source Preparation:

-

Prepare cytosolic extracts from cells overexpressing GMD and TSTA3, or use purified recombinant enzymes.

-

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

GDP-D-mannose (substrate)

-

NADPH (cofactor for TSTA3)

-

Enzyme source (cytosolic extract or purified enzymes)

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Analysis:

-

Terminate the reaction by boiling or adding a quenching solution.

-

Analyze the reaction products by high-performance liquid chromatography (HPLC) or mass spectrometry to quantify the amount of this compound produced.

-

Conclusion

The genetic regulation of this compound biosynthesis is a complex and finely tuned process that is integral to cellular function and homeostasis. The interplay between the de novo and salvage pathways, coupled with transcriptional and allosteric control mechanisms, ensures a precise supply of this compound for fucosylation reactions that are critical for a multitude of signaling events. As our understanding of the profound impact of fucosylation on health and disease continues to grow, the enzymes and regulatory nodes of the this compound biosynthesis pathway are emerging as attractive targets for therapeutic intervention. The experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate this fascinating area of glycobiology and to contribute to the development of novel diagnostics and therapies.

References

- 1. genemedi.net [genemedi.net]

- 2. Interplay between de novo and salvage pathways of this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. clyte.tech [clyte.tech]

- 5. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]

- 6. Cancer-associated Notch receptor variants lead to O-fucosylation defects that deregulate Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. stackscientific.nd.edu [stackscientific.nd.edu]

- 10. Transforming Growth Factor β Signaling Upregulates the Expression of Human this compound Transporter by Activating Transcription Factor Sp1 | PLOS One [journals.plos.org]

- 11. Transforming growth factor β signaling upregulates the expression of human this compound transporter by activating transcription factor Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cancer-associated Notch receptor variants lead to O-fucosylation defects that deregulate Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. The Role of O-Fucosylation in Notch Signal Transduction [glycoforum.gr.jp]

- 15. Frontiers | Glycosylated Notch and Cancer [frontiersin.org]

- 16. Purification and characterization of GDP-D-mannose 4,6-dehydratase from porcine thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 18. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. elearning.unite.it [elearning.unite.it]

- 20. bitesizebio.com [bitesizebio.com]

- 21. bosterbio.com [bosterbio.com]

- 22. Western blot protocol | Abcam [abcam.com]

- 23. azurebiosystems.com [azurebiosystems.com]

- 24. Western Blot protocol protocol v1 [protocols.io]

- 25. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]

- 26. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]

- 27. Video: Genome Editing in Mammalian Cell Lines using CRISPR-Cas [jove.com]

- 28. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. Cell-free enzymatic synthesis of GDP-l-fucose from mannose - PMC [pmc.ncbi.nlm.nih.gov]

exploratory studies on GDP-fucose transporter proteins

An In-depth Technical Guide to Exploratory Studies on GDP-Fucose Transporter Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosylation is a critical post-translational modification of proteins and lipids, playing a pivotal role in a myriad of biological processes, including cell-cell adhesion, signaling, and immune responses. The addition of fucose to glycan structures is catalyzed by fucosyltransferases within the lumen of the Golgi apparatus and the Endoplasmic Reticulum (ER). A crucial, rate-limiting step in this process is the transport of the nucleotide sugar donor, GDP-L-fucose, from its site of synthesis in the cytoplasm into the Golgi lumen. This transport is primarily mediated by the this compound transporter (GFT), a multi-pass transmembrane protein encoded by the SLC35C1 gene.

Defects in SLC35C1 function lead to Congenital Disorder of Glycosylation Type IIc (CDG-IIc), also known as Leukocyte Adhesion Deficiency Type II (LAD II), a severe multisystem disorder.[1][2][3] Conversely, the upregulation of the this compound transporter has been implicated in the progression of certain cancers, such as hepatocellular carcinoma and lung adenocarcinoma, by promoting aberrant fucosylation of cell surface proteins, thus making it an attractive target for therapeutic intervention.[4][5][6][7]

This technical guide provides a comprehensive overview of the core aspects of this compound transporter proteins, with a focus on their function, regulation, and the experimental methodologies essential for their study. It is intended to serve as a foundational resource for researchers investigating fucosylation pathways and for professionals in drug development targeting glycosylation processes.

Structure and Function

The human this compound transporter, SLC35C1, is a highly hydrophobic protein comprising 364 amino acids that forms multiple transmembrane domains.[1] It is localized to the Golgi membrane and functions as a specific antiporter, mediating the transport of this compound from the cytosol into the Golgi lumen in exchange for guanosine (B1672433) monophosphate (GMP).[8][9][10] While the C-terminal tail of the protein is not essential for its localization to the Golgi, it is critical for its transport activity.[11]

Quantitative Data

The study of transporter kinetics is fundamental to understanding its efficiency and mechanism. While comprehensive quantitative data is sparse, key parameters have been identified.

| Parameter | Value | Organism/System | Notes |

| Km for GDP-β-L-fucose | 4 µM | Human (from UniProt) | Michaelis constant, indicating the substrate concentration at which the transport rate is half of Vmax.[9] |

| Intracellular this compound (WT cells) | ~0.02 mM | Human (HEK293T) | Baseline concentration in non-supplemented wild-type cells.[1] |

| Intracellular this compound (SLC35C1 KO) | ~0.2 mM | Human (HEK293T) | Concentration in knockout cells after supplementation with 5 mM fucose, demonstrating the salvage pathway's capacity.[1] |

| Global Fucosylation (SLC35C1 KO vs WT) | ~6% of WT levels | Human | Remaining fucosylation in knockout cells is detectable but significantly reduced.[12] |

Signaling Pathways and Regulation

The fucosylation machinery is tightly regulated. This compound is synthesized in the cytoplasm via two primary pathways: the de novo pathway, which converts GDP-mannose to this compound and accounts for over 90% of the total pool, and the salvage pathway, which utilizes free fucose.[1][13][14][15] The transporter SLC35C1 then delivers this compound to the Golgi. Interestingly, evidence suggests that in the absence of SLC35C1, the salvage pathway can still contribute to fucosylation, hinting at an alternative, yet-to-be-fully-elucidated transport mechanism.[2][16]

References

- 1. Incorporation of fucose into glycans independent of the this compound transporter SLC35C1 preferentially utilizes salvaged over de novo this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sp1 and Smad transcription factors co-operate to mediate TGF-β-dependent activation of amyloid-β precursor protein gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and Glycomic Analysis of Trans-Golgi Network Vesicles in Plants | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inactivation of this compound transporter gene (Slc35c1) in CHO cells by ZFNs, TALENs and CRISPR-Cas9 for production of fucose-free antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Reactome | SLC35C1 transport GDP-Fuc from cytosol to Golgi lumen [reactome.org]

- 11. Identification of functional elements of the this compound transporter SLC35C1 using a novel Chinese hamster ovary mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 14. Golgi Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Common Assays in Mammalian Golgi Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Incorporation of fucose into glycans independent of the this compound transporter SLC35C1 preferentially utilizes salvaged over de novo this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Fucosylation in Immune Cell Development: A Technical Guide for Researchers

December 19, 2025

Abstract

Fucosylation, the enzymatic addition of fucose to glycan structures, is a critical post-translational modification that profoundly influences the development and function of the immune system. This technical guide provides an in-depth exploration of the role of fucosylation in the maturation and activity of key immune cell lineages, including T cells, B cells, neutrophils, and dendritic cells. We delve into the molecular mechanisms governed by fucosyltransferases, with a particular focus on core fucosylation mediated by FUT8, and its impact on essential immunological processes such as receptor signaling, cell-cell adhesion, and immune response modulation. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of fucosylation in immunology, detailed experimental protocols for its study, and a summary of key quantitative findings.

Introduction: The Glycan Code in Immunity

The surfaces of immune cells are adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. These sugar moieties are not mere decorations but are integral to a multitude of cellular processes, acting as a "glycan code" that mediates cell-cell recognition, signaling, and homeostasis. Fucosylation, the attachment of the deoxyhexose sugar L-fucose to N-glycans, O-glycans, and glycolipids, is a key component of this code.[1] This modification is catalyzed by a family of enzymes called fucosyltransferases (FUTs), which exhibit distinct substrate specificities and tissue expression patterns.

Core fucosylation, the α1,6-linkage of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, is exclusively catalyzed by fucosyltransferase 8 (FUT8).[2] This modification is particularly abundant on immune cell surface glycoproteins and plays a non-redundant role in regulating immune cell development and function. Dysregulation of fucosylation has been implicated in various pathological conditions, including immunodeficiencies, autoimmune diseases, and cancer, highlighting its importance in maintaining immune homeostasis. This guide will dissect the multifaceted functions of fucosylation in shaping the immune landscape.

Fucosylation in T Cell Development and Activation

T cell development in the thymus and subsequent activation in the periphery are tightly regulated processes that depend on precise signaling through the T cell receptor (TCR). Core fucosylation of the TCR is essential for its proper function.

Role in T Cell Development

Studies using mice deficient in GDP-mannose 4,6-dehydratase (GMDS), an enzyme required for the synthesis of the fucose donor GDP-fucose, have revealed a critical role for fucosylation in T cell development. These mice exhibit reduced numbers of double-positive (DP), CD4 single-positive (SP), and CD8 SP thymocytes, indicating a partial block at the double-negative (DN) to DP transition.[3] This suggests that fucosylation is necessary for the proper progression of thymocyte maturation.

Impact on T Cell Activation

Core fucosylation of the TCR complex is indispensable for T cell activation.[4] The absence of core fucose on the TCR, as seen in FUT8-deficient T cells, leads to dramatically attenuated T cell activation upon antigen presentation.[4] This is due to impaired contact between the TCR and the peptide-major histocompatibility complex (pMHC) on antigen-presenting cells (APCs).[4]

The signaling cascade downstream of the TCR is also compromised in the absence of core fucosylation. The phosphorylation of key signaling molecules like ZAP-70 is significantly reduced in fucosylation-deficient T cells.[4]

Signaling Pathway: TCR Activation

The following diagram illustrates the central role of core fucosylation in the TCR signaling pathway.

Fucosylation in B Cell Development and Humoral Immunity

The development of B cells in the bone marrow and their subsequent activation to produce antibodies are fundamental to humoral immunity. Core fucosylation plays a crucial role at multiple stages of this process.

Role in B Cell Development

Mice lacking FUT8 exhibit impaired B cell development, with a notable abnormality in the transition from the pro-B cell to the pre-B cell stage.[1] This leads to a reduction in the number of peripheral B cells.[1] The interaction between the integrin VLA-4 on pre-B cells and VCAM-1 on stromal cells, which is crucial for B cell development, is dependent on core fucosylation.[1] In the absence of FUT8, this interaction is weakened, leading to impaired pre-B cell repopulation.[1]

Impact on B Cell Activation and Antibody Production

Core fucosylation of the B cell receptor (BCR) is essential for antigen recognition and subsequent B cell activation.[5] The absence of core fucose on the IgG-BCR impairs its ability to recognize antigens and initiate downstream signaling.[5] This leads to reduced B cell proliferation and a significant decrease in immunoglobulin production following immunization.[1][5] Furthermore, the formation of lipid rafts, which are critical for concentrating signaling molecules upon BCR engagement, is substantially reduced in FUT8-deficient B cells.[5]

Signaling Pathway: BCR Activation

The following diagram depicts the role of core fucosylation in BCR-mediated signaling.

Fucosylation in Neutrophil and Dendritic Cell Function

Fucosylation is also a key regulator of the function of innate immune cells, including neutrophils and dendritic cells.

Neutrophil Migration

The migration of neutrophils from the bloodstream to sites of inflammation is a critical step in the innate immune response. This process, known as extravasation, is mediated by selectins, a family of C-type lectins that recognize fucosylated ligands on the surface of neutrophils. The fucosyltransferases FUT4 and FUT7 are involved in the synthesis of these selectin ligands.[6] Deficiencies in these enzymes can lead to impaired neutrophil rolling and adhesion to the endothelium, resulting in reduced recruitment to inflammatory sites.

Dendritic Cell Maturation and Function

Dendritic cells (DCs) are the most potent antigen-presenting cells and play a crucial role in initiating adaptive immune responses. The maturation of DCs is accompanied by changes in their surface glycan profile. Fucose-containing glycans on the DC surface can be recognized by lectin receptors, thereby modulating DC function. For example, the presence of fucose can influence the expression of activation markers and immune checkpoints on DC subsets.

Quantitative Data on the Effects of Fucosylation

The following tables summarize key quantitative findings from studies investigating the role of fucosylation in immune cell development and function.

Table 1: Effect of FUT8 Deficiency on B Cell Development in Mice

| Cell Population | Wild-Type (Fut8+/+) (%) | FUT8 Knockout (Fut8-/-) (%) | Reference |

| Pre-B Cells (Bone Marrow) | Normal | Significantly Reduced | [1] |

| Immature B Cells (Bone Marrow) | Normal | Reduced | [1] |

| Peripheral B Cells | Normal | Reduced | [1] |

| Pre-BCR+CD79b+ in pre-B cells | Higher | Much Lower | [1] |

Table 2: Impact of FUT8 on T-B Cell Interaction

| Condition | Percentage of T-B Cell Conjugates | Reference |

| Wild-Type (Fut8+/+) OT-II T cells + OVA-pulsed B cells | 29.4% | [4] |

| FUT8 Knockout (Fut8-/-) OT-II T cells + OVA-pulsed B cells | 7.4% | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study fucosylation in immune cells.

Analysis of Cell Surface Fucosylation by Lectin Flow Cytometry

This protocol describes the use of fucose-binding lectins, such as Lens culinaris agglutinin (LCA) or Aleuria aurantia (B1595364) lectin (AAL), to detect fucosylated glycans on the surface of immune cells by flow cytometry.

Materials:

-

Single-cell suspension of immune cells (e.g., lymphocytes, splenocytes)

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

FITC-conjugated LCA or AAL (or other fluorescently labeled fucose-binding lectin)

-

Antibodies for cell surface markers (e.g., anti-CD3, anti-CD19) conjugated to different fluorochromes

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of immune cells and wash with cold PBS.

-

Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

-

Add the fluorescently conjugated lectin at a pre-titrated optimal concentration.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

-

Resuspend the cell pellet in 100 µL of FACS buffer containing the appropriate antibodies for cell surface markers.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with 2 mL of cold FACS buffer.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Acquire data on a flow cytometer.

Experimental Workflow: Lectin Flow Cytometry

Generation of FUT8 Knockout Cells using CRISPR/Cas9

This protocol outlines a general method for creating FUT8 knockout cell lines using the CRISPR/Cas9 system.[7][8]

Materials:

-

Target immune cell line

-

LentiCRISPRv2 plasmid (or similar "all-in-one" vector)

-

sgRNA sequences targeting FUT8

-

Esp3I (BsmBI) restriction enzyme

-

T4 DNA ligase

-

Stbl3 competent E. coli

-

Plasmid purification kit

-

Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells

-

Transfection reagent

-

Puromycin (or other selection antibiotic)

Procedure:

-

sgRNA Design and Cloning:

-

Design two to three sgRNAs targeting an early exon of the FUT8 gene using an online tool (e.g., CRISPOR).

-

Synthesize and anneal complementary oligos for each sgRNA.

-

Clone the annealed oligos into the lentiCRISPRv2 vector linearized with Esp3I.

-

Transform Stbl3 E. coli and select for positive clones.

-

Verify the correct insertion by Sanger sequencing.

-

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and the packaging plasmids.

-

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Concentrate the lentivirus if necessary.

-

-

Transduction and Selection:

-

Transduce the target immune cell line with the lentivirus.

-

After 48 hours, begin selection with puromycin.

-

Expand the puromycin-resistant polyclonal population.

-

-

Generation of Clonal Cell Lines:

-

Isolate single cells from the polyclonal population by limiting dilution or fluorescence-activated cell sorting (FACS).

-

Expand the single-cell clones.

-

-

Verification of Knockout:

-

Extract genomic DNA from the clonal cell lines.

-

Perform PCR to amplify the targeted region of the FUT8 gene.

-

Use a T7 endonuclease I (T7E1) assay or Sanger sequencing of the PCR products to identify clones with insertions/deletions (indels).

-

Confirm the absence of FUT8 protein expression by Western blot or loss of fucosylation by lectin staining.

-

Analysis of N-glycan Fucosylation by Mass Spectrometry

This protocol provides a general workflow for the analysis of N-glycan fucosylation from glycoproteins using mass spectrometry.[2][9]

Materials:

-

Purified glycoprotein (B1211001) or cell lysate

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Peptide-N-Glycosidase F (PNGase F)

-

C18 solid-phase extraction (SPE) cartridges

-

Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS/MS)

Procedure:

-

Protein Denaturation, Reduction, and Alkylation:

-

Denature the protein sample.

-

Reduce disulfide bonds with DTT.

-

Alkylate cysteine residues with IAA.

-

-

Proteolytic Digestion:

-

Digest the protein into peptides using trypsin.

-

-

N-glycan Release:

-